![molecular formula C23H24N6O2 B2476894 1-(4-(3-(フラン-2-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)ピペラジン-1-イル)-4-フェニルブタン-1-オン CAS No. 1105219-59-7](/img/structure/B2476894.png)
1-(4-(3-(フラン-2-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)ピペラジン-1-イル)-4-フェニルブタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one is a fascinating chemical compound with multifaceted applications in various fields such as chemistry, biology, medicine, and industry. Its complex molecular structure, comprising furan, triazolo, pyridazin, piperazin, and phenyl groups, allows it to interact with a range of biological targets and undergo various chemical reactions, making it a compound of significant interest.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable precursor in medicinal chemistry for the development of new drugs.
Biology
Biologically, it may be used as a molecular probe to study receptor-ligand interactions due to its ability to bind selectively to certain protein targets.
Medicine
Medically, this compound has potential therapeutic applications, including acting as a pharmacophore for developing treatments for neurological disorders, cancer, and infectious diseases.
Industry
Industrially, it can be utilized in the development of novel materials with specific chemical properties, such as polymers or catalysts.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their diverse pharmacological activities . These activities can lead to changes in the downstream effects of these pathways, resulting in therapeutic effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its impact on the body .
Result of Action
Compounds with similar structures have been reported to have various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities can result in various molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one generally involves multi-step organic synthesis techniques. A typical synthetic route might start with the preparation of the furan derivative, followed by the formation of the triazolo[4,3-b]pyridazin moiety through cyclization reactions. The piperazinyl and phenylbutanone groups are then introduced via condensation and substitution reactions under specific conditions, such as refluxing in the presence of catalysts or specific pH environments.
Industrial Production Methods
On an industrial scale, the production of this compound would necessitate optimization of these synthetic steps to ensure yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, would be essential to produce this compound at a commercial level.
化学反応の分析
Types of Reactions
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various types of chemical reactions:
Oxidation: : The furan ring can undergo oxidation to yield furanone derivatives.
Reduction: : Reduction of the triazolo group can lead to the formation of corresponding amine derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the piperazinyl and phenylbutanone positions.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols under various pH and temperature conditions.
Major Products
The major products formed from these reactions are often derivatives that retain the core structure of the compound but possess modified functional groups, which can alter its reactivity and application potential.
類似化合物との比較
Similar Compounds
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutane-1-thiol
1-(4-(3-(Thiophene-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-(2-naphthyl)butan-1-one
Highlighting Its Uniqueness
What sets 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one apart from similar compounds is the specific arrangement and combination of its functional groups, which confer unique chemical and biological properties. For example, the presence of both furan and triazolo[4,3-b]pyridazin groups allows it to participate in a broader range of reactions and interact with a more diverse set of biological targets compared to its analogs.
Hope you find this deep dive into 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one enlightening! Curious to know more about any specific area?
特性
IUPAC Name |
1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c30-22(10-4-8-18-6-2-1-3-7-18)28-15-13-27(14-16-28)21-12-11-20-24-25-23(29(20)26-21)19-9-5-17-31-19/h1-3,5-7,9,11-12,17H,4,8,10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXXIRHJTZRAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)
![2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2476815.png)
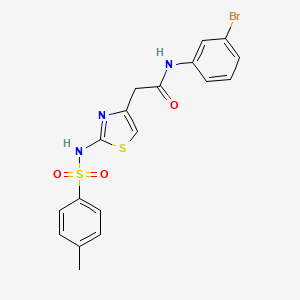
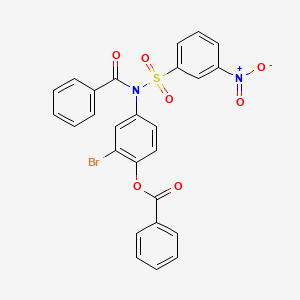
![3-chloro-N-{6-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-pyridinyl}-2,2-dimethylpropanamide](/img/structure/B2476823.png)
![N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2476824.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2476825.png)
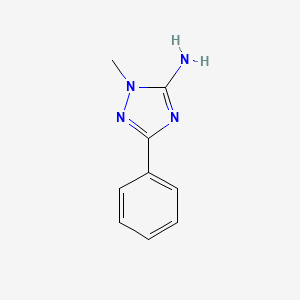
![2-(4-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2476827.png)
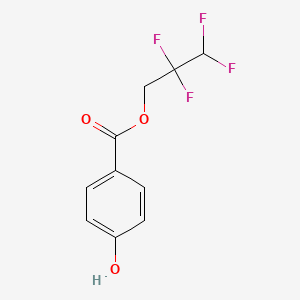
![5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2476831.png)
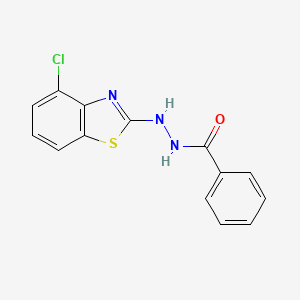
![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2476833.png)
